REACTION_CXSMILES
|
C(Cl)Cl.[C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=[O:6])[CH3:5].OS(C(F)(F)F)(=O)=O.C[SiH](C)C.[Br:24]N1C(=O)CCC1=O>C(N(CC)CC)C>[Br:24][CH2:5][C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
838 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1OCCC1
|
Name
|
trimethylsilane triflate
|
Quantity
|
1713 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F.C[SiH](C)C
|
Name
|
|
Quantity
|
1340 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After 15 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a maximum temperature of −8° C
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
a sample was removed for TLC and GC analysis, which
|
Type
|
STIRRING
|
Details
|
After a 30 minute stirring
|
Duration
|
30 min
|
Type
|
ALIQUOT
|
Details
|
the solution was sampled for GC and TLC analysis, which
|
Type
|
CUSTOM
|
Details
|
separating vessel
|
Type
|
ADDITION
|
Details
|
5% sodium bicarbonate (5 liters) was added with caution
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
the methylene chloride phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)Cl.[C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=[O:6])[CH3:5].OS(C(F)(F)F)(=O)=O.C[SiH](C)C.[Br:24]N1C(=O)CCC1=O>C(N(CC)CC)C>[Br:24][CH2:5][C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
838 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1OCCC1
|
Name
|
trimethylsilane triflate
|
Quantity
|
1713 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F.C[SiH](C)C
|
Name
|
|
Quantity
|
1340 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After 15 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a maximum temperature of −8° C
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
a sample was removed for TLC and GC analysis, which
|
Type
|
STIRRING
|
Details
|
After a 30 minute stirring
|
Duration
|
30 min
|
Type
|
ALIQUOT
|
Details
|
the solution was sampled for GC and TLC analysis, which
|
Type
|
CUSTOM
|
Details
|
separating vessel
|
Type
|
ADDITION
|
Details
|
5% sodium bicarbonate (5 liters) was added with caution
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
the methylene chloride phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)Cl.[C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=[O:6])[CH3:5].OS(C(F)(F)F)(=O)=O.C[SiH](C)C.[Br:24]N1C(=O)CCC1=O>C(N(CC)CC)C>[Br:24][CH2:5][C:4]([CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
838 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1OCCC1
|
Name
|
trimethylsilane triflate
|
Quantity
|
1713 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F.C[SiH](C)C
|
Name
|
|
Quantity
|
1340 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After 15 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a maximum temperature of −8° C
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
a sample was removed for TLC and GC analysis, which
|
Type
|
STIRRING
|
Details
|
After a 30 minute stirring
|
Duration
|
30 min
|
Type
|
ALIQUOT
|
Details
|
the solution was sampled for GC and TLC analysis, which
|
Type
|
CUSTOM
|
Details
|
separating vessel
|
Type
|
ADDITION
|
Details
|
5% sodium bicarbonate (5 liters) was added with caution
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
the methylene chloride phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |